Propolone D
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Overview
Description
Propolone D is a natural product found in Hypericum scabrum with data available.
Scientific Research Applications
Chemical and Biological Investigations of Brazilian Red Propolis
Brazilian red propolis, collected from the Northeast coastline of Brazil, has been the subject of chemical and biological investigations. Among the new compounds isolated from this type of propolis, Propolone D has been identified alongside other propolones and related compounds. Propolone B and Propolonone A, two compounds related to Propolone D, have demonstrated significant cytotoxic activities against an ovarian cancer cell line resistant to multiple drugs, suggesting potential applications of Propolone D in cancer research. The structural identification of these compounds, including Propolone D, was achieved through spectroscopic data analysis, highlighting the importance of such compounds in scientific research for their potential therapeutic applications (Banzato et al., 2020).
Polyprenylated Benzophenone Derivatives from Cuban Propolis
In another study focusing on Cuban propolis, Propolone D was isolated along with other new polyprenylated benzophenone derivatives. The structural elucidation of these compounds, including their relative configurations, was accomplished through spectroscopic methods and computer-generated molecular modeling. This research contributes to the understanding of the chemical diversity of propolis from different geographical regions and underscores the potential of such compounds in the development of new therapeutic agents (Márquez Hernández et al., 2005).
Overview of Propolis Research Developments
Recent trends and important developments in propolis research have been summarized, focusing on biological studies performed with chemically characterized samples, bioassay-guided studies of active principles, and comparative biological studies of propolis from different origins and chemical compositions. This approach is valuable for propolis standardization and its practical applications in therapy, potentially including compounds such as Propolone D. Connecting specific chemical types of propolis to particular types of biological activity can help in formulating recommendations for practitioners and advancing the use of propolis in therapeutic applications (Bankova, 2005).
properties
Molecular Formula |
C33H42O5 |
---|---|
Molecular Weight |
518.7 g/mol |
IUPAC Name |
(1R,3R,8S,10R)-8-benzoyl-3-(2-hydroxypropan-2-yl)-9,9-dimethyl-6,10-bis(3-methylbut-2-enyl)-4-oxatricyclo[6.3.1.01,5]dodec-5-ene-7,12-dione |
InChI |
InChI=1S/C33H42O5/c1-20(2)14-16-23-18-32-19-25(31(7,8)37)38-28(32)24(17-15-21(3)4)27(35)33(29(32)36,30(23,5)6)26(34)22-12-10-9-11-13-22/h9-15,23,25,37H,16-19H2,1-8H3/t23-,25-,32-,33-/m1/s1 |
InChI Key |
HDUWARMIHZANDI-PJOSOZFHSA-N |
Isomeric SMILES |
CC(=CC[C@@H]1C[C@@]23C[C@@H](OC2=C(C(=O)[C@](C3=O)(C1(C)C)C(=O)C4=CC=CC=C4)CC=C(C)C)C(C)(C)O)C |
Canonical SMILES |
CC(=CCC1CC23CC(OC2=C(C(=O)C(C3=O)(C1(C)C)C(=O)C4=CC=CC=C4)CC=C(C)C)C(C)(C)O)C |
synonyms |
propolone D |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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